3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide
Overview
Description
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide is an organic compound with a complex structure It features a sulfonamide group, an ethylamino group, and a benzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide typically involves multiple steps. One common approach is to start with the sulfonation of 4-aminobenzene to introduce the sulfonamide group. This is followed by the alkylation of the amine group with ethylamine. The final step involves the coupling of the resulting intermediate with 4-methylbenzyl chloride under basic conditions to form the desired propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in binding assays.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the benzyl group may enhance binding affinity through hydrophobic interactions. The ethylamino group can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-{[(ethylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide: Similar structure but lacks the propanamide backbone.
3-{4-[(methylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethylamino group, in particular, may enhance its binding affinity and specificity compared to similar compounds.
Properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-3-21-25(23,24)18-11-8-16(9-12-18)10-13-19(22)20-14-17-6-4-15(2)5-7-17/h4-9,11-12,21H,3,10,13-14H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEMSDSUELHBBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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